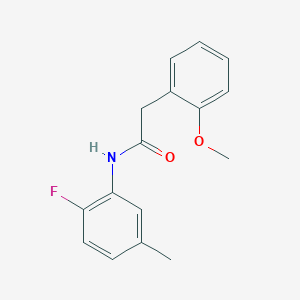![molecular formula C21H18N2O3 B5424539 2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5424539.png)
2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid, also known as QNB, is a chemical compound that has been extensively researched for its various biological properties. QNB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and programmed cell death.
作用机制
2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid inhibits PARP, which is an enzyme involved in DNA repair and programmed cell death. PARP inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. In addition, this compound has been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of inflammatory cytokines, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. In addition, this compound has been shown to improve cognitive function and reduce brain damage in animal models of stroke.
实验室实验的优点和局限性
2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid has several advantages for lab experiments, including its potency, selectivity, and availability. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are several future directions for 2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid research, including the development of more potent and selective PARP inhibitors, the investigation of this compound in combination with other therapies, and the development of this compound-based imaging agents for cancer diagnosis and monitoring. In addition, this compound may have potential applications in other diseases, such as cardiovascular disease and diabetes.
In conclusion, this compound is a chemical compound that has been extensively studied for its various biological properties. This compound has potential therapeutic applications in various diseases, including cancer, stroke, and neurodegenerative disorders. This compound inhibits PARP, which is an enzyme involved in DNA repair and programmed cell death. This compound has various biochemical and physiological effects, including the modulation of inflammatory cytokines, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. This compound has several advantages for lab experiments, including its potency, selectivity, and availability. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration. There are several future directions for this compound research, including the development of more potent and selective PARP inhibitors, the investigation of this compound in combination with other therapies, and the development of this compound-based imaging agents for cancer diagnosis and monitoring.
合成方法
The synthesis of 2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with pyrrolidine and benzoyl chloride. The resulting product is purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, stroke, and neurodegenerative disorders. This compound has been shown to have potent anti-inflammatory, antioxidant, and neuroprotective properties. In addition, this compound has been investigated for its potential to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
2-[1-(quinoline-8-carbonyl)pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(18-9-3-5-14-6-4-11-22-19(14)18)23-12-10-15(13-23)16-7-1-2-8-17(16)21(25)26/h1-9,11,15H,10,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRKIIIJXWHOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B5424457.png)
![N-{3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5424461.png)
![3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5424466.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5424473.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5424478.png)
![8-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5424485.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5424487.png)

![4-(hydroxymethyl)-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]-4-azepanol](/img/structure/B5424531.png)
![3-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5424534.png)
![2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5424543.png)

![2-{[6-(3,9-diazaspiro[5.5]undec-3-yl)-4-pyrimidinyl]amino}ethanol dihydrochloride](/img/structure/B5424553.png)